

Application Notes and Protocols for the Laboratory Synthesis of Cannabiripsol

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Compound of Interest

Compound Name: Cannabiripsol

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Introduction

Cannabiripsol, a minor phytocannabinoid with a hexahydrocannabinol (HHC) backbone, was first isolated from a South African variant of *Cannabis sativa* in 1979.[1] Structurally designated as (-)-(6aR,9S,10S,10aR)-9,10-dihydroxy-hexahydrocannabinol, it represents a unique scaffold among the cannabinoid family.[1] Unlike major cannabinoids such as Δ^9 -tetrahydrocannabinol (THC) and cannabidiol (CBD), **cannabiripsol** has been reported to lack significant activity at classical cannabinoid receptors (CB1 and CB2). Its activity at other potential biological targets remains largely unexplored, making it a molecule of interest for novel drug discovery and pharmacological research.

These application notes provide a detailed protocol for the laboratory synthesis of **cannabiripsol**, compiled from established chemical principles and analogous cannabinoid transformations. The synthesis is designed to be accessible to researchers with a background in organic chemistry. Additionally, potential signaling pathways for **cannabiripsol** are proposed based on its structural similarity to other cannabinoids, providing a starting point for future biological investigations.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Cannabiripsol

Property	Value	Reference
Molecular Formula	C ₂₁ H ₃₂ O ₄	[1]
Molar Mass	348.48 g/mol	[1]
IUPAC Name	(-)-(6aR,9S,10S,10aR)-6,6,9-trimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,9,10-triol	[1]
Mass Spectrum (EI-MS)	Prominent ions at m/z 231 (chromenyl fragment), with losses of water and a methyl radical.	[2]

Note: Detailed ¹H and ¹³C NMR data for **cannabiripsol** are not readily available in the public domain and would need to be determined experimentally upon synthesis.

Table 2: Proposed Synthetic Protocol Parameters

Step	Reaction	Key Reagents & Conditions	Expected Yield
1	Isomerization of CBD to Δ ⁸ -THC	p-Toluenesulfonic acid (p-TSA), Toluene, Reflux	~85-95%
2	Catalytic Hydrogenation	H ₂ , PtO ₂ (Adam's catalyst), Ethanol, RT, atmospheric pressure	>90%
3	Dihydroxylation	Osmium tetroxide (catalytic), N-Methylmorpholine N-oxide (NMO), Acetone/Water, RT	~70-85%

Experimental Protocols

Synthesis of Cannabiripsol: A Proposed Three-Step Approach

The following protocol describes a plausible synthetic route to **cannabiripsol**, commencing from commercially available cannabidiol (CBD). This pathway involves an initial isomerization to the more stable Δ^8 -THC, followed by catalytic hydrogenation to form the hexahydrocannabinol core, and a final stereoselective dihydroxylation.

Step 1: Isomerization of Cannabidiol (CBD) to Δ^8 -Tetrahydrocannabinol (Δ^8 -THC)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cannabidiol (1.0 g, 3.18 mmol) in toluene (50 mL).
- **Acid Catalysis:** Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 60 mg, 0.32 mmol) to the solution.
- **Reaction:** Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Δ^8 -THC. This product is often used in the next step without further purification.

Step 2: Catalytic Hydrogenation of Δ^8 -THC to Hexahydrocannabinol (HHC)

- **Reaction Setup:** Dissolve the crude Δ^8 -THC (from Step 1) in ethanol (50 mL) in a hydrogenation flask.
- **Catalyst Addition:** Carefully add platinum(IV) oxide (Adam's catalyst, approx. 50 mg) to the solution.
- **Hydrogenation:** Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen) and stir the mixture vigorously at room temperature under atmospheric pressure. The reaction is typically complete within 12-24 hours. Monitor by TLC or GC-MS.

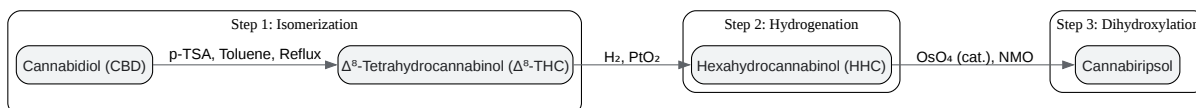
- Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude hexahydrocannabinol product as a mixture of diastereomers.[3][4]

Step 3: Dihydroxylation of Hexahydrocannabinol to **Cannabiripsol**

- Reaction Setup: Dissolve the crude hexahydrocannabinol (from Step 2) in a mixture of acetone and water (10:1, 55 mL).
- Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution. In a separate vial, prepare a solution of osmium tetroxide (a catalytic amount, e.g., 2 mol%) in toluene.
- Reaction: Add the osmium tetroxide solution dropwise to the stirred HHC solution at room temperature. The reaction mixture will typically turn dark brown. Stir for 12-24 hours, monitoring by TLC.[5][6][7]
- Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (20 mL) and stir for 30 minutes. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure **cannabiripsol**.

Mandatory Visualizations

Synthesis Workflow

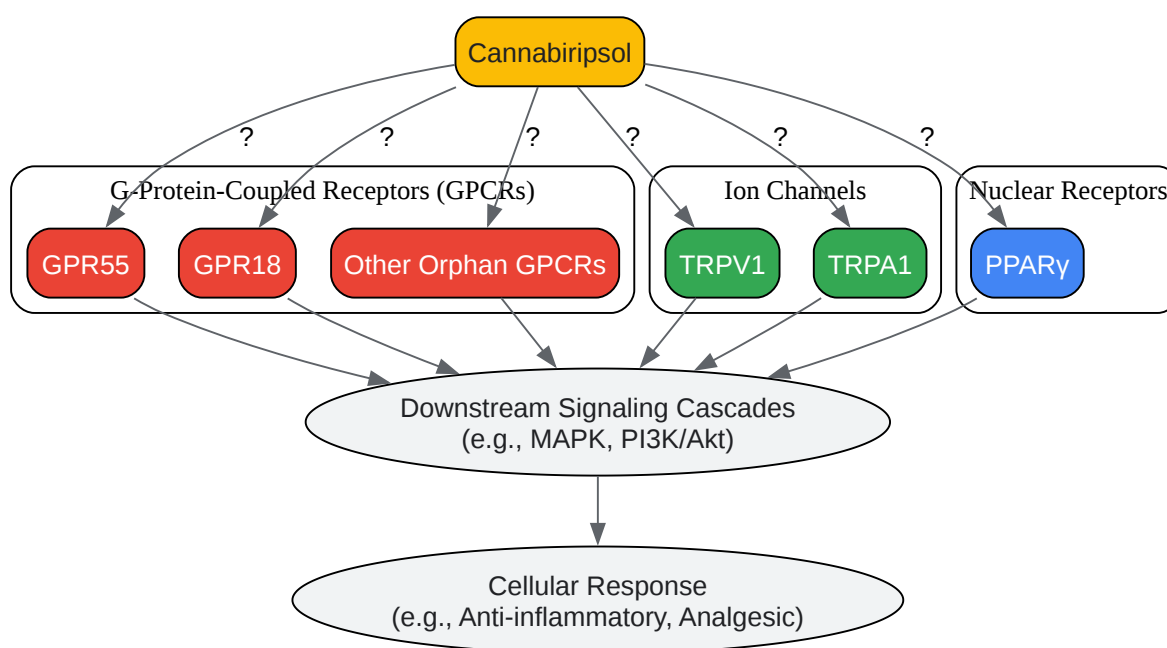


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Caption: Proposed three-step synthesis of **cannabiripsol** from cannabidiol.

Hypothesized Signaling Pathways of Cannabiripsol

Given the reported inactivity of **cannabiripsol** at CB1 and CB2 receptors, its biological effects may be mediated through alternative pathways known to be modulated by other cannabinoids.



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Caption: Hypothesized signaling targets for **cannabiripsol** research.

Concluding Remarks for Researchers

The provided synthetic protocol offers a robust pathway for obtaining **cannabiripsol** for research applications. It is imperative that all synthetic steps are carried out with appropriate safety precautions in a well-ventilated fume hood, particularly when handling osmium tetroxide, which is highly toxic.

The lack of defined biological targets for **cannabiripsol** presents a unique opportunity for investigation. The proposed signaling pathways serve as a guide for initial screening assays. Researchers are encouraged to explore the activity of **cannabiripsol** on a broad range of targets, including various GPCRs, ion channels, and nuclear receptors, to elucidate its pharmacological profile. Such studies will be instrumental in determining the potential therapeutic applications of this lesser-known phytocannabinoid.

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